molecular formula C20H16ClNO4 B12600940 5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide CAS No. 634185-36-7

5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide

Cat. No.: B12600940
CAS No.: 634185-36-7
M. Wt: 369.8 g/mol
InChI Key: AZJWMHHOKCUHQX-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a hydroxy group, and a methoxy-phenoxyphenyl moiety. Its molecular formula is C20H18ClNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide typically involves multiple steps. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-methoxy-5-phenoxyaniline under specific conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-oxo-N-(2-methoxy-5-phenoxyphenyl)benzamide.

    Reduction: Formation of 5-chloro-2-hydroxy-N-(2-methoxy-5-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-hydroxy-N-(4-methoxy-2-nitrophenyl)benzamide
  • 5-Chloro-2-methoxy-N-(2-chloro-4-nitrophenyl)benzamide
  • 3-Benzyl-5-chloro-N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide

Uniqueness

5-Chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, hydroxy, and methoxy-phenoxyphenyl groups makes it a versatile compound for various applications.

Properties

CAS No.

634185-36-7

Molecular Formula

C20H16ClNO4

Molecular Weight

369.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(2-methoxy-5-phenoxyphenyl)benzamide

InChI

InChI=1S/C20H16ClNO4/c1-25-19-10-8-15(26-14-5-3-2-4-6-14)12-17(19)22-20(24)16-11-13(21)7-9-18(16)23/h2-12,23H,1H3,(H,22,24)

InChI Key

AZJWMHHOKCUHQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OC2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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